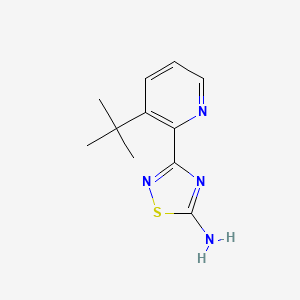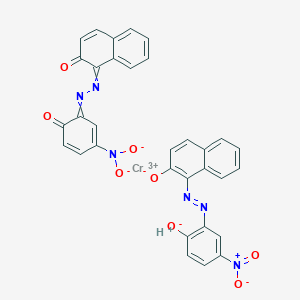
1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitrate Ionophore III is a chemical compound used primarily in the field of potentiometry for nitrate sensing. It is part of a class of compounds known as ionophores, which facilitate the transport of ions across cell membranes. This compound is particularly significant in environmental applications where accurate nitrate detection is crucial.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nitrate Ionophore III typically involves the use of organic synthesis techniques. The process often starts with the preparation of a precursor molecule, which is then modified through a series of chemical reactions to introduce the necessary functional groups that enable ion transport. Common reagents used in the synthesis include organic solvents, catalysts, and various functionalizing agents.
Industrial Production Methods
In an industrial setting, the production of Nitrate Ionophore III involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment is common to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
Nitrate Ionophore III undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: It can also undergo reduction reactions, often resulting in the cleavage of certain functional groups.
Substitution: Nitrate Ionophore III can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield various nitrate derivatives, while reduction can produce simpler organic molecules.
科学的研究の応用
Nitrate Ionophore III has a wide range of applications in scientific research:
Chemistry: It is used in the development of ion-selective electrodes for nitrate detection, which are essential in environmental monitoring.
Biology: The compound is employed in studies involving ion transport across biological membranes, providing insights into cellular processes.
Medicine: Research into the potential therapeutic applications of ionophores includes their use in drug delivery systems.
Industry: Nitrate Ionophore III is used in industrial processes that require precise nitrate measurement, such as water treatment and agricultural monitoring.
作用機序
The mechanism of action of Nitrate Ionophore III involves the selective binding and transport of nitrate ions across membranes. This process is facilitated by the compound’s ability to form stable complexes with nitrate ions, which are then transported through the membrane. The molecular targets include nitrate ions, and the pathways involved are primarily related to ion transport and membrane permeability.
類似化合物との比較
Similar Compounds
- Nitrate Ionophore V
- Nitrate Ionophore VI
- p-tert-butyl-calix4crown with imine units
Comparison
Nitrate Ionophore III is unique in its high selectivity and binding affinity for nitrate ions compared to other ionophores. While Nitrate Ionophore V and VI are also used for nitrate sensing, they do not exhibit the same level of selectivity and stability. The p-tert-butyl-calix4crown with imine units is another similar compound, but it is more selective for mercury ions under specific pH conditions .
Nitrate Ionophore III stands out due to its superior performance in nitrate detection, making it a valuable tool in various scientific and industrial applications.
特性
CAS番号 |
235093-03-5 |
|---|---|
分子式 |
C12H28N4O4 |
分子量 |
292.38 g/mol |
IUPAC名 |
1,7,11,17-tetraoxa-2,6,12,16-tetrazacycloicosane |
InChI |
InChI=1S/C12H28N4O4/c1-5-13-17-9-3-11-19-15-7-2-8-16-20-12-4-10-18-14-6-1/h13-16H,1-12H2 |
InChIキー |
CIUIUEVECAVHDL-UHFFFAOYSA-N |
正規SMILES |
C1CNOCCCONCCCNOCCCONC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


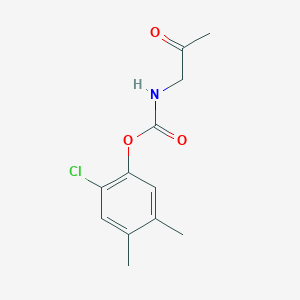
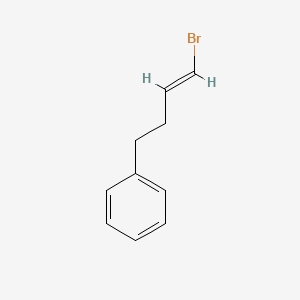
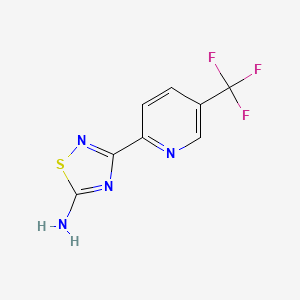
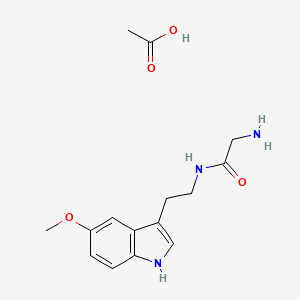
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
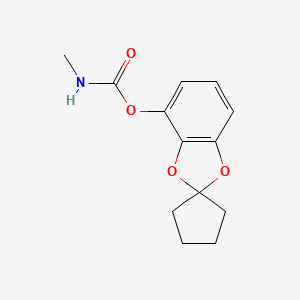
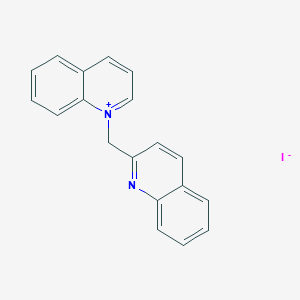
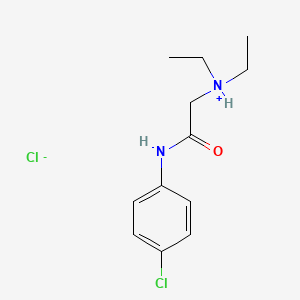
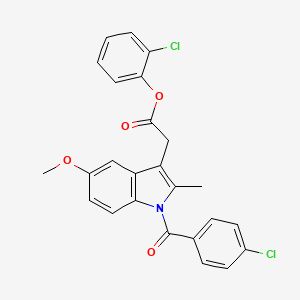

![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
